Cas no 89180-61-0 (1,2-oxazole-3-carbaldehyde)
1,2-oxazole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- Isoxazole-3-carbaldehyde
- 1,2-Oxazole-3-carbaldehyde
- 3-formylisoxazole
- 3-Isoxazol-carboxaldehyd
- 3-ISOXAZOLECARBALDEHYDE
- 3-isoxazolecarboxaldehyde
- Isoxazol-3-carbaldehyd
- isoxazole-3-carbaldehyde(SALTDATA: FREE)
- isoxazole-3-carboxaldehyde
- isoxazolyl-3-carboxaldehyde
- EN300-102674
- J-521608
- DB-029935
- PB26237
- CS-0053739
- AKOS005264208
- SY042266
- isoxazole-3-carbaldehyde, AldrichCPR
- P10400
- WNVZOHNNPDZYFN-UHFFFAOYSA-N
- isoxazolaldehyde
- MFCD06739019
- isoxazol-3-carbaldehyde
- DTXSID70593212
- PS-15334
- 89180-61-0
- 1,2-oxazole-3-carbaldehyde
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- MDL: MFCD06739019
- Inchi: 1S/C4H3NO2/c6-3-4-1-2-7-5-4/h1-3H
- InChI Key: WNVZOHNNPDZYFN-UHFFFAOYSA-N
- SMILES: O=CC1C=CON=1
Computed Properties
- Exact Mass: 97.01640
- Monoisotopic Mass: 97.016
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 74.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1A^2
- XLogP3: 0.2
Experimental Properties
- Density: 1.258
- Boiling Point: 211.9℃ at 760 mmHg
- Flash Point: 81.9°C
- Refractive Index: 1.518
- PSA: 43.10000
- LogP: 0.48710
1,2-oxazole-3-carbaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2-oxazole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 068500-250mg |
Isoxazole-3-carbaldehyde |
89180-61-0 | >95% | 250mg |
5852.0CNY | 2021-07-05 | |
| Enamine | EN300-102674-100mg |
1,2-oxazole-3-carbaldehyde |
89180-61-0 | 93.0% | 100mg |
$167.0 | 2022-10-09 | |
| Enamine | EN300-102674-250mg |
1,2-oxazole-3-carbaldehyde |
89180-61-0 | 93.0% | 250mg |
$238.0 | 2022-10-09 | |
| Enamine | EN300-102674-500mg |
1,2-oxazole-3-carbaldehyde |
89180-61-0 | 93.0% | 500mg |
$376.0 | 2022-10-09 | |
| Enamine | EN300-102674-1000mg |
1,2-oxazole-3-carbaldehyde |
89180-61-0 | 93.0% | 1g |
$482.0 | 2022-10-09 | |
| Enamine | EN300-102674-2500mg |
1,2-oxazole-3-carbaldehyde |
89180-61-0 | 93.0% | 2500mg |
$817.0 | 2022-10-09 | |
| Enamine | EN300-102674-5000mg |
1,2-oxazole-3-carbaldehyde |
89180-61-0 | 93.0% | 5g |
$1375.0 | 2022-10-09 | |
| Enamine | EN300-102674-10000mg |
1,2-oxazole-3-carbaldehyde |
89180-61-0 | 93.0% | 10g |
$2588.0 | 2022-10-09 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06718-10g |
1,2-oxazole-3-carbaldehyde |
89180-61-0 | 95% | 10g |
$1615 | 2023-09-07 | |
| Fluorochem | 223220-250mg |
Isoxazole-3-carbaldehyde |
89180-61-0 | 95% | 250mg |
£176.00 | 2022-02-28 |
1,2-oxazole-3-carbaldehyde Suppliers
1,2-oxazole-3-carbaldehyde Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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4. Diterpenoids
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 1,2-oxazole-3-carbaldehyde
Introduction to 1,2-oxazole-3-carbaldehyde (CAS No. 89180-61-0) and Its Emerging Applications in Chemical Biology
1,2-oxazole-3-carbaldehyde, identified by the chemical identifier CAS No. 89180-61-0, is a heterocyclic aldehyde that has garnered significant attention in the field of chemical biology due to its versatile structural framework and reactivity. This compound belongs to the oxazole family, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom in the ring. The presence of a formyl group at the 3-position enhances its utility as a synthetic intermediate, making it a valuable building block for the development of more complex molecules.
The 1,2-oxazole core is inherently stable yet sufficiently reactive to participate in various chemical transformations, including condensation reactions, nucleophilic additions, and cyclization processes. These properties have positioned 1,2-oxazole-3-carbaldehyde as a key intermediate in pharmaceutical synthesis, particularly in the construction of bioactive scaffolds. Recent advancements in medicinal chemistry have highlighted its role in generating novel drug candidates targeting diverse therapeutic areas.
In recent years, 1,2-oxazole-3-carbaldehyde has been extensively explored for its potential applications in the design of small-molecule inhibitors and probes. The oxazole ring is known for its ability to mimic biological structures and interact with specific biological targets, such as enzymes and receptors. For instance, studies have demonstrated its utility in developing kinase inhibitors, where the oxazole moiety provides rigidity and optimal binding orientation. Additionally, the formyl group at the 3-position allows for further derivatization, enabling the creation of libraries of compounds with tailored pharmacological properties.
One of the most compelling aspects of 1,2-oxazole-3-carbaldehyde is its role in modulating biological pathways relevant to inflammation and cancer. Emerging research indicates that oxazole derivatives can exhibit anti-inflammatory and anti-proliferative effects by interfering with key signaling cascades. For example, modifications of the 1,2-oxazole scaffold have led to compounds that inhibit lipoxygenase enzymes, which are critical mediators of inflammatory responses. Furthermore, preclinical studies have suggested that certain oxazole-based molecules may selectively target tumor cells by disrupting essential metabolic pathways.
The synthesis of 1,2-oxazole-3-carbaldehyde itself is an area of active interest among synthetic chemists. Traditional methods involve cyclocondensation reactions between hydroxymethylfuran derivatives and nitrile oxides or via oxidation of 1,2-dihydroxyethylamine derivatives. However, modern approaches have focused on greener methodologies, such as catalytic asymmetric synthesis and flow chemistry techniques, to improve yield and selectivity. These innovations not only enhance accessibility but also align with sustainable chemistry principles.
The pharmacokinetic profile of derivatives derived from 1,2-oxazole-3-carbaldehyde has also been a subject of investigation. Structural modifications can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties. For instance, introducing polar functional groups or bulky substituents can alter solubility and permeability rates across biological membranes. Such insights are crucial for optimizing drug-like characteristics (LD50) and ensuring therapeutic efficacy.
Computational chemistry has played a pivotal role in understanding the interactions between 1,2-oxazole-based compounds and biological targets. Molecular docking simulations have been employed to predict binding affinities and identify high-potency candidates for further experimental validation. These computational tools have accelerated the drug discovery process by allowing rapid screening of virtual libraries before synthesizing physical samples.
The versatility of CAS No. 89180-61-0, or 1,2-oxazole-3-carbaldehyde, extends beyond pharmaceutical applications into agrochemicals and materials science. In agrochemistry, oxazole derivatives serve as precursors for herbicides and fungicides due to their ability to disrupt microbial growth while maintaining environmental safety profiles. In materials science, functionalized oxazoles contribute to the development of organic semiconductors and liquid crystals due to their electronic properties.
Future directions in research on 1,2-oxazole-3-carbaldehyde are likely to focus on expanding its utility through interdisciplinary collaborations between organic chemists and biologists. Advances in next-generation sequencing technologies may uncover new biological targets for oxazole-based therapeutics. Simultaneously,innovations in synthetic methodologies will continue to streamline access to complex derivatives for drug development pipelines.
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